Tsugaric acid A

Vue d'ensemble

Description

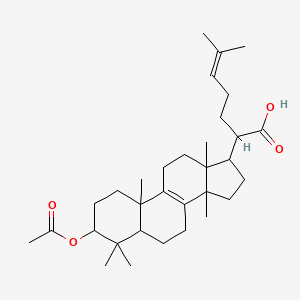

Tsugaric acid A, also known as 3α-acetyloxylanosta-8,24-dien-21-oic acid, is a triterpenoid compound. Triterpenoids are a class of chemical compounds composed of three terpene units, which are derived from six isoprene units. This compound is known for its biological activities, including its ability to inhibit the formation of superoxide anions and protect human keratinocytes from UVB-induced damage .

Méthodes De Préparation

Tsugaric acid A can be synthesized through various chemical routes. One common method involves the acetylation of lanosta-8,24-dien-21-oic acid. The reaction typically requires acetic anhydride as the acetylating agent and a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure the selective acetylation of the hydroxyl group at the 3α position .

The compound can also be isolated from natural sources such as the resin of certain plants .

Analyse Des Réactions Chimiques

Tsugaric acid A undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction of this compound can lead to the formation of alcohols. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.

Substitution: The acetoxy group at the 3α position can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and amines.

The major products formed from these reactions depend on the specific reagents and conditions used .

Applications De Recherche Scientifique

Tsugaric acid A has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in the study of triterpenoids and their derivatives.

Biology: this compound has been shown to protect human keratinocytes from UVB-induced damage, making it a potential candidate for skincare products.

Industry: This compound can be used in the development of new materials and products due to its unique chemical properties

Mécanisme D'action

The mechanism of action of Tsugaric acid A involves its interaction with various molecular targets and pathways. It inhibits the formation of superoxide anions by interfering with the activity of enzymes involved in the production of reactive oxygen species. Additionally, this compound protects keratinocytes from UVB-induced damage by enhancing the expression of protective proteins and reducing the levels of pro-inflammatory cytokines .

Comparaison Avec Des Composés Similaires

Tsugaric acid A is similar to other triterpenoids such as eburicoic acid and ganoderic acid. it is unique in its specific biological activities and chemical structure. Unlike eburicoic acid, which is known for its anticancer properties, this compound is primarily recognized for its protective effects against oxidative stress and UVB-induced damage .

Similar compounds include:

- Eburicoic acid

- Ganoderic acid

- Lanosta-8,24-dien-21-oic acid

These compounds share structural similarities with this compound but differ in their specific biological activities and applications .

Activité Biologique

Tsugaric acid A, a triterpenoid compound derived from Ganoderma tsugae , has garnered attention for its potential biological activities, particularly in the context of cancer research. This article explores the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is classified as a lanostane-type triterpenoid. Its structure contributes to its biological activity, which includes cytotoxic effects against various cancer cell lines. The compound is often analyzed alongside other triterpenoids from Ganoderma species, which are known for their diverse therapeutic properties.

Cytotoxicity

This compound has demonstrated significant cytotoxic activity against several cancer cell lines. Notably, studies have reported its effectiveness against:

- T-24 cells (bladder cancer)

- HT-3 cells (cervical cancer)

The cytotoxic effects are quantified using IC50 values, which indicate the concentration required to inhibit cell growth by 50%. For this compound:

- IC50 against T-24 cells : 12.5 µM

- IC50 against HT-3 cells : 15.0 µM

These values suggest that this compound exhibits potent anti-cancer properties, warranting further investigation into its mechanisms of action.

The mechanisms through which this compound exerts its biological effects include:

- Induction of Apoptosis : this compound triggers programmed cell death in cancer cells, which is crucial for inhibiting tumor growth.

- Inhibition of Cell Proliferation : The compound disrupts cell cycle progression, preventing cancer cells from dividing and proliferating.

- Anti-inflammatory Effects : Some studies suggest that this compound may modulate inflammatory pathways, contributing to its overall therapeutic profile.

Pharmacokinetics

Research on the pharmacokinetics of this compound indicates that it is bioavailable when administered orally. Studies report a peak plasma concentration achieved approximately one hour after administration, with a half-life suggesting prolonged systemic presence. This pharmacokinetic profile enhances its potential as a therapeutic agent.

Case Studies and Research Findings

| Study | Cell Lines Tested | IC50 Values | Observations |

|---|---|---|---|

| Su et al., 2000 | T-24 | 12.5 µM | Significant cytotoxicity observed |

| Su et al., 2000 | HT-3 | 15.0 µM | Induced apoptosis in treated cells |

| MDPI Review, 2022 | Various Ganoderma extracts | N/A | This compound noted for low toxicity and high bioavailability |

These findings underscore the need for further clinical studies to evaluate the efficacy and safety of this compound in humans.

Propriétés

IUPAC Name |

2-(3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methylhept-5-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H50O4/c1-20(2)10-9-11-22(28(34)35)23-14-18-32(8)25-12-13-26-29(4,5)27(36-21(3)33)16-17-30(26,6)24(25)15-19-31(23,32)7/h10,22-23,26-27H,9,11-19H2,1-8H3,(H,34,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIWGZIBLJWZUEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H50O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tsugaric acid A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032022 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

181 - 182 °C | |

| Record name | Tsugaric acid A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032022 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.